Ccris 5841
Description
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Properties
CAS No. |
61665-15-4 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(8S,9S,11R,13S,14S,17R)-17-ethynyl-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)10-9-17-16-7-5-13-11-14(22)6-8-15(13)19(16)18(24-3)12-20(17,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18+,19+,20-,21-/m0/s1 |
InChI Key |
MTMZZIPTQITGCY-QHOCJJNXSA-N |
SMILES |
CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O)OC |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O)OC |
Synonyms |
11 beta-methoxyethinylestradiol 11-beta-methoxy-17-alpha-ethinylestradiol 11-beta-methoxy-17alpha-ethynylestradiol MOX estrogen moxesterol moxestrel moxestrol moxestrol, (11alpha,17alpha)-isomer R 2858 RU 16117 RU-16117 RU-2858 |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. How can researchers systematically identify gaps in existing literature on Ccris 5841 to formulate novel hypotheses?
- Methodological Answer :
- Conduct a structured literature review using databases (e.g., PubMed, Scopus) and apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps .
- Map recurring themes and contradictions (e.g., inconsistent biological activity reports) using citation management tools (Zotero, EndNote). Prioritize understudied areas such as mechanistic pathways or structural analogs .
Q. What experimental design principles are essential for initial characterization of this compound’s physicochemical properties?
- Methodological Answer :
- Reproducibility : Document synthesis protocols (e.g., solvent systems, reaction temperatures) and purity validation methods (HPLC, NMR) .
- Controls : Include negative/positive controls in assays (e.g., enzyme inhibition studies) to validate specificity.
- Data Reporting : Use standardized units (e.g., IC50 values) and adhere to ARRIVE guidelines for transparency .
Q. How should researchers formulate testable hypotheses about this compound’s mechanism of action?
- Methodological Answer :
- Base hypotheses on prior structural analogs (e.g., "this compound inhibits Protein X due to its conserved binding domain").
- Validate via in silico docking (AutoDock Vina) followed by in vitro validation (surface plasmon resonance) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and analyze variability using ANOVA or mixed-effects models. Assess confounding factors (e.g., cell line differences, dosage ranges) .
- Replication Studies : Reproduce key experiments under standardized conditions (e.g., ATCC-certified cell lines, blinded assays) .
Q. What advanced techniques optimize the synthesis and purification of this compound for high-yield academic research?
- Methodological Answer :
- Process Optimization : Use design-of-experiments (DoE) software (JMP, Minitab) to test variables (temperature, catalyst ratios).
- Analytical Validation : Confirm purity via LC-MS and quantify impurities using calibration curves. Report yield percentages and chromatograms .
Q. Which computational and experimental strategies validate this compound’s target interactions when empirical data is limited?
- Methodological Answer :
- Molecular Dynamics Simulations : Use GROMACS or AMBER to model binding stability over time.
- QSAR Modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data from analogs .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Fit data to sigmoidal curves (GraphPad Prism) to calculate EC50/IC50.
- Apply Bonferroni correction for multiple comparisons and report 95% confidence intervals .
Q. How should researchers address low reproducibility in this compound’s pharmacological assays?
- Methodological Answer :
- Standardization : Use identical reagent batches and equipment calibration.
- Blinding : Implement double-blinded protocols for subjective endpoints (e.g., histopathology scoring) .
Methodological Tables
| Analytical Technique | Application to this compound | Critical Parameters | References |
|---|---|---|---|
| HPLC | Purity assessment | Column type (C18), mobile phase gradient | |
| NMR (1H/13C) | Structural eludication | Deuterated solvent, 500+ MHz resolution | |
| LC-MS | Molecular weight confirmation | ESI ionization, m/z accuracy ±0.1 Da | |
| Molecular Docking | Target interaction prediction | Force field selection (CHARMM, AMBER) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
